molecular formula C26H26N4O2S B12128608 (3Z)-1-heptyl-3-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one

(3Z)-1-heptyl-3-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B12128608
M. Wt: 458.6 g/mol
InChI Key: CQNGTYCNWHOXPK-DQRAZIAOSA-N
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Description

The compound “(3Z)-1-heptyl-3-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one” is a complex organic molecule that features multiple functional groups, including an indole core, a thiazolo-triazole moiety, and a heptyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the indole core, the construction of the thiazolo-triazole ring system, and the introduction of the heptyl side chain. Typical synthetic routes might include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where a phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Construction of the Thiazolo-Triazole Ring: This step might involve cyclization reactions using appropriate precursors such as thiosemicarbazides and α-haloketones.

    Introduction of the Heptyl Side Chain: This can be done through alkylation reactions using heptyl halides in the presence of a base.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the reaction conditions to maximize yield and purity. This might include the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for each step.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The indole core can be oxidized to form indole-2,3-diones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Indole-2,3-diones.

    Reduction: Corresponding alcohols.

    Substitution: Nitro or halogenated derivatives of the compound.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, potentially leading to new materials with unique properties.

Biology

In biological research, this compound might be investigated for its potential as a pharmaceutical agent, given the bioactivity of indole derivatives.

Medicine

Medicinal chemistry applications could include the development of new drugs targeting specific enzymes or receptors, leveraging the compound’s unique structure.

Industry

In the industrial sector, the compound might be used in the development of new materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like tryptophan and serotonin, which also feature the indole core.

    Thiazolo-Triazole Compounds: Molecules with similar ring systems, such as certain antifungal agents.

Uniqueness

The uniqueness of “(3Z)-1-heptyl-3-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one” lies in its combination of functional groups and ring systems, which could confer unique chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C26H26N4O2S

Molecular Weight

458.6 g/mol

IUPAC Name

(5Z)-5-(1-heptyl-2-oxoindol-3-ylidene)-2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C26H26N4O2S/c1-3-4-5-6-9-15-29-20-14-8-7-13-19(20)21(24(29)31)22-25(32)30-26(33-22)27-23(28-30)18-12-10-11-17(2)16-18/h7-8,10-14,16H,3-6,9,15H2,1-2H3/b22-21-

InChI Key

CQNGTYCNWHOXPK-DQRAZIAOSA-N

Isomeric SMILES

CCCCCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(=NC(=N4)C5=CC=CC(=C5)C)S3)/C1=O

Canonical SMILES

CCCCCCCN1C2=CC=CC=C2C(=C3C(=O)N4C(=NC(=N4)C5=CC=CC(=C5)C)S3)C1=O

Origin of Product

United States

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